

Application Notes and Protocols: Cinromide in Metabolic Disease Models

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Compound of Interest

Compound Name: Cinromide

Cat. No.: B1669065

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinromide, also known as trans-3-Bromo-N-ethylcinnamamide, is an anticonvulsant agent that has garnered interest in the field of metabolic diseases due to its potent inhibitory activity against the neutral amino acid transporter B⁰AT1 (SLC6A19)[1]. The inhibition of B⁰AT1 is a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), phenylketonuria, and type 2 diabetes[2][3]. These application notes provide a comprehensive overview of the mechanism of action of **Cinromide**, its application in relevant disease models, and detailed protocols for its experimental use.

Mechanism of Action

Cinromide functions as an inhibitor of the B⁰AT1 transporter (SLC6A19), which is primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys[4][5][6]. By blocking B⁰AT1, **Cinromide** reduces the uptake of dietary amino acids, mimicking a state of protein restriction. This mode of action triggers several beneficial metabolic effects, including improved glucose tolerance and protection from diet-induced obesity[6]. The metabolic benefits of B⁰AT1 inhibition are thought to be mediated by increased levels of Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1), as well as reduced signaling through the mechanistic target of rapamycin (mTOR) pathway[4].

Application in Metabolic Disease Models

The therapeutic potential of targeting B⁰AT1 with inhibitors like **Cinromide** is being explored in several metabolic disease contexts:

- **NAFLD and NASH:** Knock-out mouse models of B⁰AT1 have demonstrated a protective effect against the development of NASH. Pharmacological inhibition of B⁰AT1 is therefore being investigated as a treatment for NAFLD and NASH[3].
- **Phenylketonuria:** In phenylketonuria, the inhibition of B⁰AT1 can normalize elevated plasma phenylalanine levels by reducing its absorption[2][3].
- **Obesity and Type 2 Diabetes:** By mimicking dietary protein restriction, B⁰AT1 inhibition leads to improved glucose homeostasis, reduced liver triglycerides, and resistance to diet-induced obesity[4][6].

Quantitative Data Summary

The following tables summarize the available quantitative data for **Cinromide** and its inhibitory activity on B⁰AT1.

Table 1: In Vitro Inhibitory Activity of **Cinromide** against B⁰AT1

Compound	Assay Type	Cell Line	IC ₅₀ (μM)	Reference
Cinromide	Not specified	Not specified	0.5	[1][2]
Cinromide	Not specified	Not specified	0.3	[3]

Table 2: In Vivo Effects of **Cinromide** in Animal Models

Animal Model	Compound	Dose	Route of Administration	Observed Effects	Reference
Rat	Cinromide	20, 40, 80 mg/kg	Intravenous (i.v.)	Dose-dependent increase in the latency of unconditioned response and segmental inhibition.	[1]

Note: In vivo data for **Cinromide** in specific metabolic disease models is limited in the provided search results. The data presented reflects its anticonvulsant activity.

Experimental Protocols

Protocol 1: In Vitro B⁰AT1 Inhibition Assay Using **Cinromide**

This protocol describes a cell-based assay to determine the inhibitory potency of **Cinromide** on the B⁰AT1 transporter.

Materials:

- CHO-BC cells stably expressing human B⁰AT1 and its accessory protein, collectrin[2].
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Radioactive L-[¹⁴C]leucine
- **Cinromide**

- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- Scintillation counter

Procedure:

- Cell Culture: Culture CHO-BC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
- Preparation of **Cinromide** Solutions: Prepare a stock solution of **Cinromide** in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve the desired final concentrations.
- Inhibition Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of **Cinromide** for 30 minutes at 37°C[2]. c. Add the assay buffer containing radioactive L-[¹⁴C]leucine to each well and incubate for a defined period (e.g., 10 minutes). d. Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.
- Quantification: a. Lyse the cells and measure the intracellular radioactivity using a scintillation counter. b. Normalize the radioactivity to the protein concentration in each well.
- Data Analysis: Plot the percentage of inhibition against the logarithm of **Cinromide** concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Study of **Cinromide** in a Diet-Induced Obesity Mouse Model

This protocol outlines a general procedure to evaluate the efficacy of **Cinromide** in a mouse model of diet-induced obesity.

Materials:

- C57BL/6J mice
- High-fat diet (HFD)

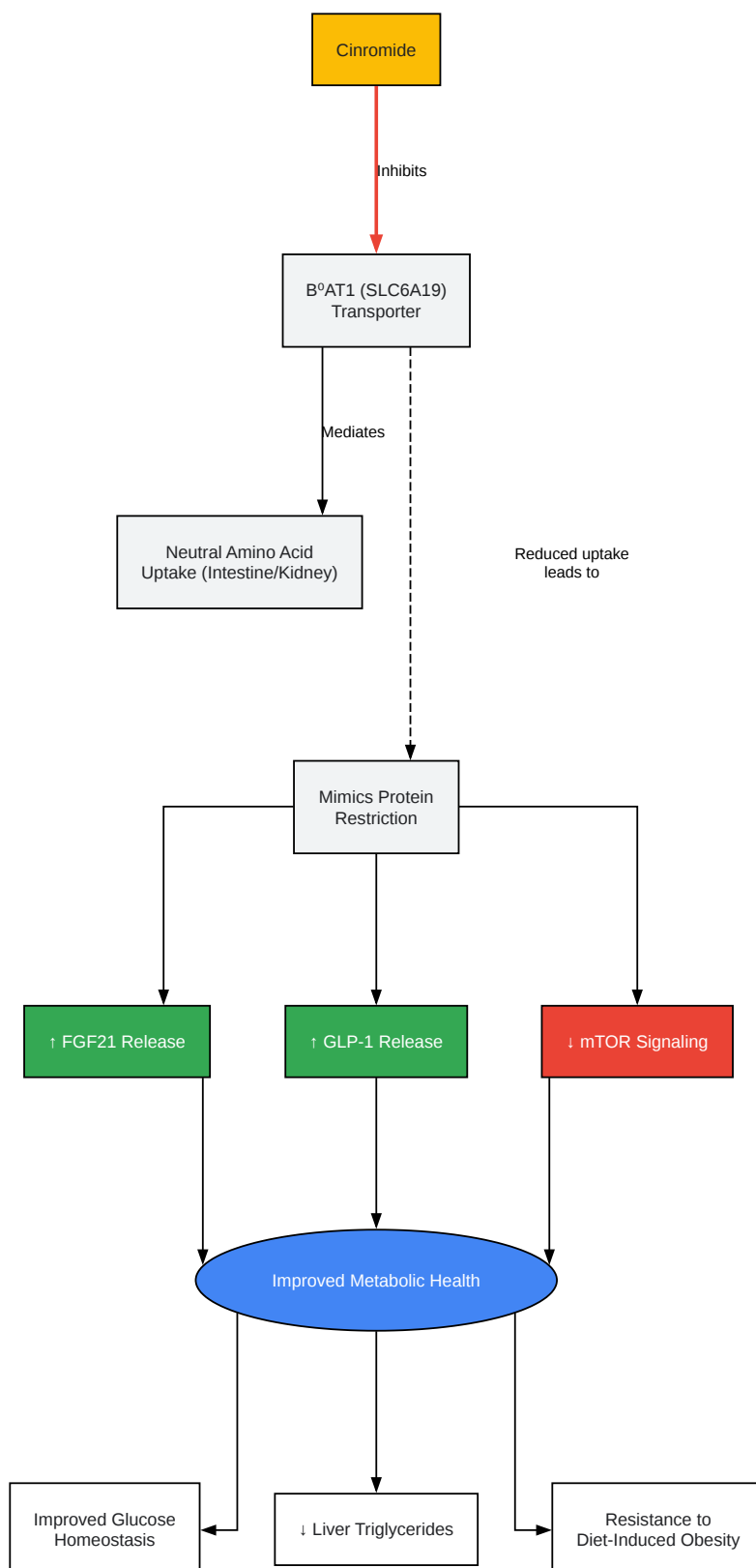
- Standard chow diet
- **Cinromide**
- Vehicle solution for drug administration
- Equipment for measuring body weight, food intake, and blood glucose.
- Kits for measuring plasma insulin, triglycerides, and other metabolic parameters.

Procedure:

- **Animal Acclimatization:** Acclimatize male C57BL/6J mice to the housing conditions for at least one week.
- **Induction of Obesity:** Feed the mice with an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
- **Grouping and Treatment:** a. Randomly divide the HFD-fed mice into a vehicle control group and a **Cinromide** treatment group. b. Administer **Cinromide** or vehicle daily via an appropriate route (e.g., oral gavage) at a predetermined dose. The standard chow-fed group will serve as a lean control.
- **Monitoring:** a. Measure body weight and food intake regularly (e.g., weekly). b. Monitor fasting blood glucose and insulin levels at baseline and at the end of the study. c. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
- **Terminal Procedures:** a. At the end of the treatment period, collect blood samples for analysis of plasma lipids, FGF21, and other relevant biomarkers. b. Harvest tissues such as the liver, adipose tissue, and muscle for histological analysis and gene expression studies.
- **Data Analysis:** Analyze the collected data using appropriate statistical methods to determine the effect of **Cinromide** on body weight, glucose metabolism, and other metabolic parameters.

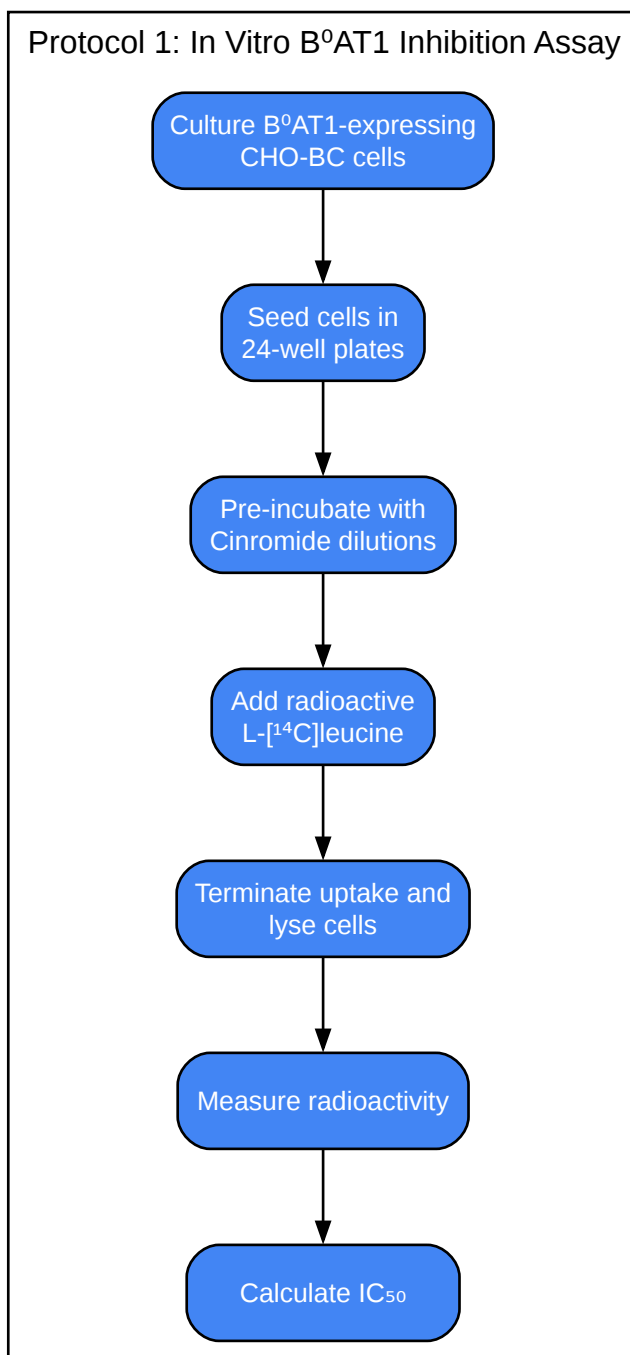
Visualizations

Signaling Pathway

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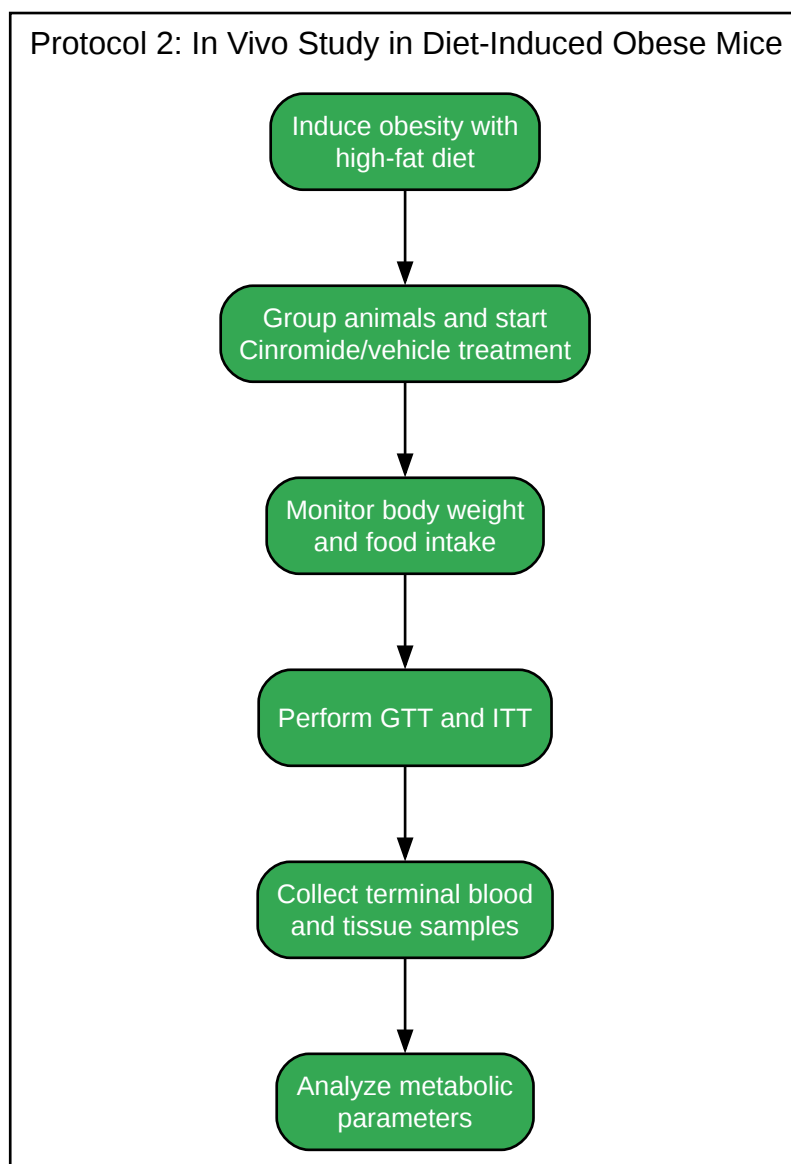
Caption: **Cinromide**'s mechanism of action in metabolic diseases.

Experimental Workflows



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Caption: Workflow for in vitro B⁰AT1 inhibition assay.



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Caption: Workflow for in vivo study in obese mice.

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